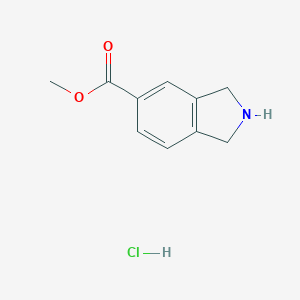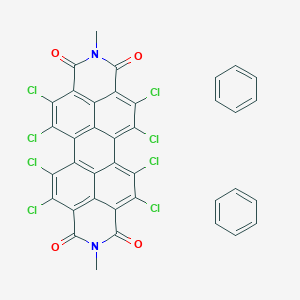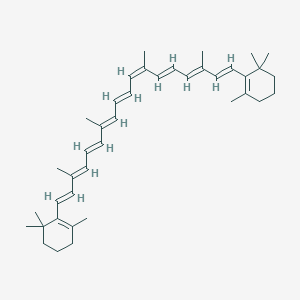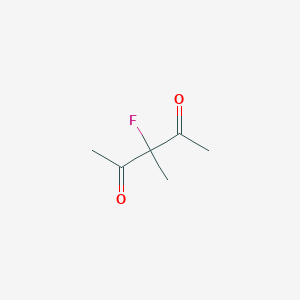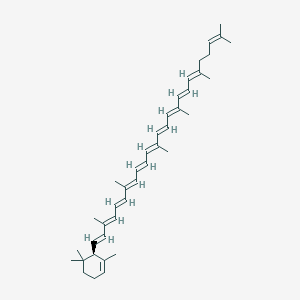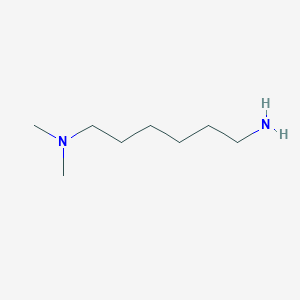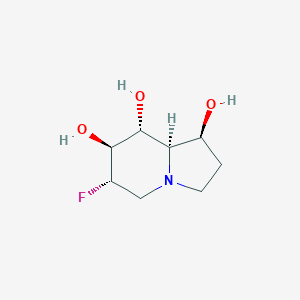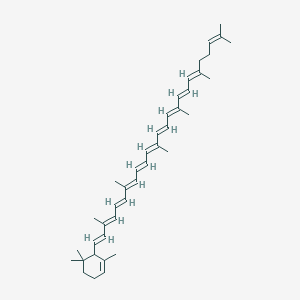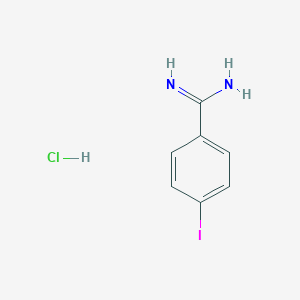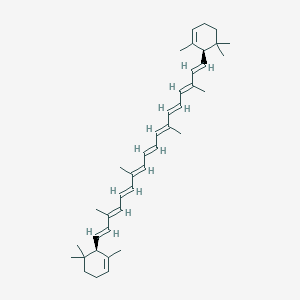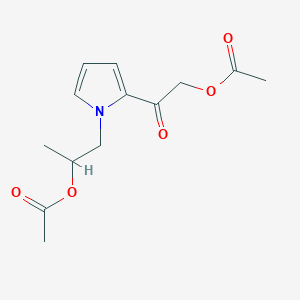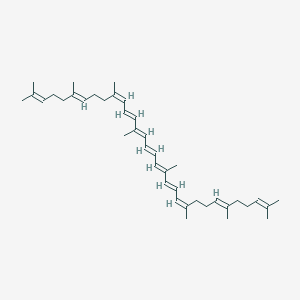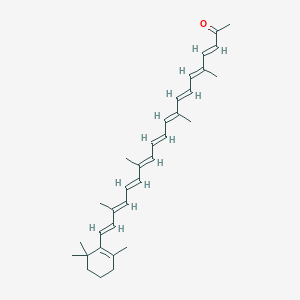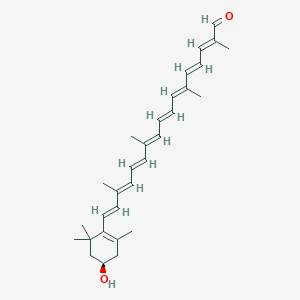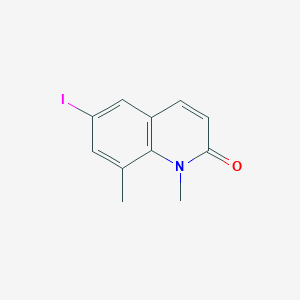
6-Iodo-1,8-dimethylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-1,8-dimethylquinolin-2(1H)-one is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest due to its potential use in various biological applications, including as a fluorescent probe for imaging and as a potential therapeutic agent. In
Applications De Recherche Scientifique
6-Iodo-1,8-dimethylquinolin-2(1H)-one has been used in various scientific research applications. One such application is as a fluorescent probe for imaging. The compound exhibits strong fluorescence properties, making it useful for imaging biological samples. Additionally, the compound has been investigated for its potential use as a therapeutic agent, particularly in the treatment of cancer.
Mécanisme D'action
The mechanism of action of 6-Iodo-1,8-dimethylquinolin-2(1H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to induce apoptosis in cancer cells, as well as to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Iodo-1,8-dimethylquinolin-2(1H)-one in lab experiments is its strong fluorescence properties, which make it useful for imaging biological samples. Additionally, the compound has been shown to have potential therapeutic applications, particularly in the treatment of cancer. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are several potential future directions for research involving 6-Iodo-1,8-dimethylquinolin-2(1H)-one. One potential direction is to further investigate the compound's potential use as a therapeutic agent, particularly in the treatment of cancer. Additionally, further research could be done to better understand the compound's mechanism of action and its effects on various biological systems. Finally, the compound's fluorescence properties could be further explored for use in imaging and other biological applications.
Méthodes De Synthèse
The synthesis of 6-Iodo-1,8-dimethylquinolin-2(1H)-one involves a multi-step process that can be achieved through various methods. One such method involves the reaction of 2,4-pentanedione with iodine and ammonium acetate, followed by the reaction with 2-amino-4,6-dimethylpyridine. This method has been reported to yield the desired compound with a high yield and purity.
Propriétés
Numéro CAS |
135715-93-4 |
|---|---|
Formule moléculaire |
C11H10INO |
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
6-iodo-1,8-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10INO/c1-7-5-9(12)6-8-3-4-10(14)13(2)11(7)8/h3-6H,1-2H3 |
Clé InChI |
OOXJZDYPXNQUSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1N(C(=O)C=C2)C)I |
SMILES canonique |
CC1=CC(=CC2=C1N(C(=O)C=C2)C)I |
Synonymes |
2(1H)-Quinolinone,6-iodo-1,8-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



